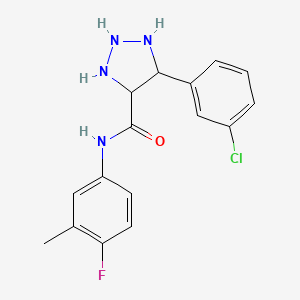
5-(3-chlorophenyl)-N-(4-fluoro-3-methylphenyl)triazolidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-(3-chlorophenyl)-N-(4-fluoro-3-methylphenyl)triazolidine-4-carboxamide is a useful research compound. Its molecular formula is C16H12ClFN4O and its molecular weight is 330.75. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
5-(3-chlorophenyl)-N-(4-fluoro-3-methylphenyl)triazolidine-4-carboxamide is a compound belonging to the triazole family, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C₁₆H₁₂ClFN₄O
- Molecular Weight : 330.75 g/mol
- IUPAC Name : this compound
- Purity : Typically ≥95%
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The specific mechanisms may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes, potentially disrupting metabolic pathways critical for cell survival.
- Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways.
Anticancer Activity
Research has indicated that triazole derivatives, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Cell Lines Tested : The compound has been evaluated against breast (MCF-7), colon, and lung cancer cell lines.
- IC₅₀ Values : Preliminary studies suggest that the compound demonstrates IC₅₀ values in the micromolar range, indicating effective growth inhibition compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) .
| Cell Line | IC₅₀ (µM) | Comparison Drug | IC₅₀ (µM) |
|---|---|---|---|
| MCF-7 | 8.50 | 5-FU | 17.02 |
| MDA-MB-231 | 9.46 | 5-FU | 11.73 |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Triazole derivatives are known for their broad-spectrum activity against various pathogens, including bacteria and fungi.
Case Studies and Research Findings
-
Study on Antiproliferative Activity :
A study evaluated the antiproliferative effects of several triazole derivatives on human cancer cell lines. The results indicated that compounds similar to this compound showed promising activity, particularly in inhibiting the growth of MCF-7 cells through apoptosis induction . -
Mechanistic Insights :
Further investigations into the mechanism revealed that compounds in this class could induce reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells . This mechanism highlights the potential of such compounds as therapeutic agents in oncology. -
In Vivo Studies :
In vivo studies have begun to explore the efficacy of these compounds in animal models of cancer. Early results suggest significant tumor reduction when administered alongside established chemotherapeutics .
Eigenschaften
IUPAC Name |
5-(3-chlorophenyl)-N-(4-fluoro-3-methylphenyl)triazolidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClFN4O/c1-9-7-12(5-6-13(9)18)19-16(23)15-14(20-22-21-15)10-3-2-4-11(17)8-10/h2-8,14-15,20-22H,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKISBISJZUQOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2C(NNN2)C3=CC(=CC=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














